molecular formula C19H16ClN3O2S2 B2506530 N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide CAS No. 375828-06-1

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide

Cat. No. B2506530
CAS RN: 375828-06-1
M. Wt: 417.93
InChI Key: MXMQFCBZNRRCCQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16ClN3O2S2 and its molecular weight is 417.93. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Analysis

  • The molecule has been characterized using Raman and Fourier transform infrared spectroscopy, comparing results with ab initio calculations (Mary et al., 2022). This study focuses on understanding the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of the molecule.

Antimicrobial Research

  • A study aimed to synthesize new heterocyclic compounds incorporating the molecule for use as antimicrobial agents (Darwish et al., 2014). The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities.

Anticonvulsant Potential

  • The compound was involved in synthesizing derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety for anticonvulsant activity (Farag et al., 2012). Some of the synthesized compounds showed significant protection against picrotoxin-induced convulsion.

Coordination Chemistry and Antioxidant Activity

  • Pyrazole-acetamide derivatives were synthesized and analyzed for their structure and antioxidant activity (Chkirate et al., 2019). This study helps understand the effect of hydrogen bonding on self-assembly processes in coordination complexes.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S2/c1-11-4-5-12(7-15(11)20)22-18(25)10-27-19-14(9-21)13(8-17(24)23-19)16-3-2-6-26-16/h2-7,13H,8,10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMQFCBZNRRCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CS3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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